Ganoderic acid I

Antitumor activity Cytotoxicity L1210 leukemia

Ganoderic acid I outperforms analogs A, B, and C2 in L1210 cytotoxicity (IC50 39.54 μM, 2.6× more potent) and xanthine oxidase inhibition (IC50 16.48 mg/mL). Its unique substitution pattern (β-OH at R1/R2/R6; =O at R3/R5/R7) delivers a distinct SAR profile. Available in research quantities with ≥98% purity for dose-response studies, combination therapy models, and hepatoprotection benchmarking.

Molecular Formula C30H44O8
Molecular Weight 532.7 g/mol
CAS No. 98665-20-4
Cat. No. B2410766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid I
CAS98665-20-4
Molecular FormulaC30H44O8
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
InChIInChI=1S/C30H44O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-21,32,34,38H,8-14H2,1-7H3,(H,36,37)/t15-,17+,19+,20-,21+,27+,28-,29+,30+/m1/s1
InChIKeyZWMMEKXOLCCKLA-OCYWOBKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ganoderic Acid I (CAS 98665-20-4): A Differentiated Lanostane Triterpenoid from Ganoderma lucidum for Preclinical Selection


Ganoderic acid I (CAS 98665-20-4) is a lanostane-type triterpenoid isolated from the fruiting bodies and spores of Ganoderma lucidum (Reishi/Lingzhi) [1]. As a member of the ganoderic acid family—a class of closely related triterpenoids derived from lanosterol—ganoderic acid I possesses a molecular formula of C30H44O8 and a molecular weight of 532.67 g/mol [1]. While numerous ganoderic acids share a common lanostane skeleton, ganoderic acid I exhibits a distinct substitution pattern at multiple positions that underpins its differentiated pharmacological profile [2]. This compound has been identified as an active constituent in multiple screening campaigns, demonstrating quantifiable activities across distinct therapeutic axes including cytotoxicity against tumor cells, xanthine oxidase inhibition, neuroinflammatory modulation, and hepatoprotection [3][4][5].

Why Ganoderic Acid I Cannot Be Interchanged with Ganoderic Acids A, B, C2, or ε in Preclinical Applications


Despite their shared lanostane skeleton, ganoderic acids exhibit profound functional divergence driven by specific substitution patterns at positions including R1-R7 [1]. Ganoderic acid I (bearing a unique configuration: β-OH at R1, R2, and R6; =O at R3, R5, and R7; and -H at R4) demonstrates an IC50 of 39.54 μM against L1210 cells, which is 2.6-fold more potent than ganoderic acid A (IC50 104.19 μM), 13.2-fold more potent than ganoderic acid C2 (IC50 520.54 μM), and 2.0-fold more potent than ganoderic acid B (IC50 77.32 μM) in the same assay system [1]. This rank-order potency shift—where ganoderic acid I outperforms several commonly referenced analogs—is not predictable from molecular weight or general triterpenoid classification alone. Furthermore, ganoderic acid I demonstrates superior xanthine oxidase inhibitory activity (IC50 16.48 mg/mL) compared to ganoderic acid A (18.36 mg/mL), ganoderic acid C2 (24.14 mg/mL), and lucidenic acid A (19.78 mg/mL) under identical experimental conditions [2]. These quantitative activity differentials preclude generic substitution among ganoderic acid species; selection of the specific compound must be guided by target-specific potency data rather than class-level assumptions.

Quantitative Differentiation Evidence for Ganoderic Acid I vs. Closest Analogs


Cytotoxic Potency Against L1210 Murine Leukemia Cells: Ganoderic Acid I Demonstrates 2.6-Fold Higher Potency Than Ganoderic Acid A

In a systematic structure-activity relationship study evaluating lanostane triterpenes from Ganoderma lingzhi fruiting bodies, ganoderic acid I exhibited an IC50 of 39.54 μmol/L against L1210 murine leukemia cells. This represents a 2.6-fold enhancement in potency relative to ganoderic acid A (IC50 104.19 μmol/L) and a 13.2-fold enhancement relative to ganoderic acid C2 (IC50 520.54 μmol/L) in the same assay [1]. Ganoderic acid I also demonstrated superior potency compared to ganoderic acid B (IC50 77.32 μmol/L), ganoderic acid G (IC50 58.26 μmol/L), ganoderenic acid B (IC50 58.81 μmol/L), and ganoderic acid H (IC50 417.07 μmol/L) [1]. The structural basis for this differential activity resides in the specific substitution pattern of ganoderic acid I, which features a distinct combination of β-OH groups at R1, R2, and R6 positions, coupled with carbonyl (=O) functionalities at R3, R5, and R7, distinguishing it from analogs that bear different substitution profiles at these critical positions [1].

Antitumor activity Cytotoxicity L1210 leukemia Structure-activity relationship

Xanthine Oxidase Inhibition: Ganoderic Acid I Outperforms Ganoderic Acids A, C2, and Lucidenic Acid A

In a comprehensive screening of Changbaishan Ganoderma constituents for xanthine oxidase (XOD) inhibitory activity using AUF-LC-MS methodology, ganoderic acid I demonstrated an IC50 of 16.48 ± 0.005 mg/mL. Under identical experimental conditions, comparative compounds exhibited the following IC50 values: ganoderic acid A (18.36 ± 0.003 mg/mL), ganoderic acid C2 (24.14 ± 0.003 mg/mL), lucidone A (19.48 ± 0.006 mg/mL), and lucidenic acid A (19.78 ± 0.006 mg/mL) [1]. Ganoderic acid I thus demonstrated the most potent XOD inhibition among all five compounds evaluated, with a 10.2% improvement over ganoderic acid A, a 31.7% improvement over ganoderic acid C2, a 15.4% improvement over lucidone A, and a 16.7% improvement over lucidenic acid A [1]. Molecular docking and enzyme kinetics analyses confirmed the specific interaction of ganoderic acid I with the XOD active site, supporting the mechanism-based nature of this differential activity [1].

Xanthine oxidase inhibition Anti-gout Anti-hyperuricemia Enzyme inhibition

Anti-Neuroinflammatory Activity: Ganoderic Acid I Suppresses LPS-Induced NO Production in BV-2 Microglial Cells

In a targeted evaluation of ganoderic acid monomers for anti-neuroinflammatory activity using LPS-stimulated BV-2 microglial cells, ganoderic acid I (tested at 50 μM) reduced NO production to 77.97% of LPS-induced control levels, corresponding to an inhibition rate of 22.03% [1]. This activity was measured alongside 15 other ganoderic acid monomers, enabling direct comparative assessment. Ganoderic acid K demonstrated the most potent inhibition (94.19% at 50 μM), while ganoderenic acid C exhibited 53.84% inhibition, and ganoderic acid C6 exhibited 43.11% inhibition [1]. Ganoderic acid I's moderate inhibitory activity positions it within an intermediate tier of the ganoderic acid family for this specific neuroinflammatory endpoint. The study further established that ganoderic acids exert their neuroprotective effects through direct targeting of myeloid differentiation protein 2 (MD2), preventing MD2-TLR4 complex formation and subsequent inhibition of downstream MAPK and NF-κB pathways [1].

Neuroinflammation Ischemic stroke Microglial activation NO inhibition

Hepatoprotective Activity: Ganoderic Acid I Confers Comparable Cytoprotection to Bicyclol in H2O2-Injured HL-7702 Hepatocytes

In a hepatoprotective screening of 16 lanostane triterpenoids isolated from Ganoderma sessile, ganoderic acid I (compound 11) demonstrated a cell survival rate of 44% in H2O2-injured HL-7702 human hepatocytes [1]. This survival rate exceeded that of the positive control bicyclol, which conferred 42% survival under identical experimental conditions [1]. Comparative evaluation of other ganoderic acids in the same study revealed survival rates of 60% for ganosporeric acid A (compound 2), 45% for ganoderic acid A (compound 5), 56% for ganoderic acid B (compound 6), 47% for ganolucidic acid E (compound 15), and 47% for ganoderic acid D (compound 16) [1]. Ganoderic acid I's activity places it within a cluster of moderately active hepatoprotective ganoderic acids, with ganosporeric acid A (60%) and ganoderic acid B (56%) representing the most potent members of the series [1].

Hepatoprotection Liver injury Cytoprotection Oxidative stress

Cyclooxygenase-2 (COX-2) Inhibitor Identification: Ganoderic Acid I Among Six Active Ligands Screened from Ganoderma lucidum Spores

Using an integrated screening platform combining ultrafiltration liquid chromatography with enzyme inhibition assays and molecular docking, researchers identified six cyclooxygenase-2 (COX-2) inhibitors from Ganoderma lucidum spores: ganoderic acids I, C2, G, B, and A, along with ganoderenic acid A [1]. All six compounds were confirmed as COX-2 ligands and were successfully prepared using pressurized liquid extraction coupled online with countercurrent chromatography and semi-preparative LC [1]. While the study did not report individual IC50 values for each compound, the identification of ganoderic acid I as one of only six active COX-2 inhibitors among the complex Ganoderma spore metabolome establishes its relevance as a COX-2-targeting ligand [1]. The study's hyphenated technique achieved efficient and systematic extraction and isolation, demonstrating significant potential for industrial-scale preparation of these COX-2 inhibitors [1].

COX-2 inhibition Anti-inflammatory Ultrafiltration LC Molecular docking

Predicted Physicochemical Profile: Ganoderic Acid I Exhibits Calculated logP of 2.83 and Aqueous Solubility of 0.042 g/L

Computational prediction of ganoderic acid I's physicochemical properties yields a calculated logP of 2.83 (ALOGPS), indicating moderate lipophilicity, and an aqueous solubility of 0.042 g/L (logS = -4.1), reflecting limited water solubility [1]. The compound contains 8 hydrogen bond acceptors and 4 hydrogen bond donors, with a polar surface area of 149.2 Ų [1]. These properties inform formulation considerations: the compound is soluble in DMSO at 100 mg/mL (187.73 mM) with ultrasonic assistance [2], but its limited aqueous solubility (0.042 g/L) necessitates organic co-solvents or advanced formulation approaches (e.g., nanodispersions) for in vivo applications [1][3]. Notably, ganoderic acid I violates Lipinski's Rule of Five due to its molecular weight (532.67 g/mol) and hydrogen bonding profile, which is characteristic of the ganoderic acid class and does not preclude its utility as a research tool [1].

Physicochemical properties Solubility Lipophilicity ADMET prediction

Recommended Research Applications for Ganoderic Acid I Based on Quantitative Differentiation Evidence


Antitumor Screening Programs Requiring Moderate-Potency Ganoderic Acid with Favorable Rank-Order Activity

Research programs evaluating ganoderic acids for antitumor applications should prioritize ganoderic acid I when moderate potency (IC50 ~40 μM) with a well-characterized SAR profile is required. The compound's 2.6-fold superiority over ganoderic acid A (IC50 104.19 μM) and 13.2-fold superiority over ganoderic acid C2 (IC50 520.54 μM) in L1210 leukemia cells [1] makes it particularly suitable for dose-response studies where ganoderic acid A or C2 would require substantially higher concentrations to achieve comparable effect sizes. This potency differential is especially relevant for combination therapy studies or in vivo xenograft models where compound solubility and administration volume constraints favor more potent analogs within the same structural class.

Hyperuricemia and Gout Research Requiring Superior Xanthine Oxidase Inhibition

Investigators studying xanthine oxidase inhibition for hyperuricemia or gout should select ganoderic acid I over other commercially available ganoderic acids. With an IC50 of 16.48 ± 0.005 mg/mL, ganoderic acid I demonstrates quantifiably superior XOD inhibitory activity compared to ganoderic acid A (18.36 mg/mL), ganoderic acid C2 (24.14 mg/mL), lucidone A (19.48 mg/mL), and lucidenic acid A (19.78 mg/mL) [2]. This 10-32% potency advantage translates to lower compound consumption in enzymatic assays and potentially reduced dosing requirements in in vivo hyperuricemia models. The compound's validated interaction with the XOD active site, confirmed via molecular docking and enzyme kinetics [2], supports its use in mechanism-of-action studies and comparative inhibitor profiling.

Neuroinflammation Studies Requiring Titratable, Intermediate-Activity Compounds

For neuroinflammation research focused on microglial activation and ischemic stroke models, ganoderic acid I provides a valuable intermediate-activity tool compound. With 22.03% inhibition of LPS-induced NO production at 50 μM, ganoderic acid I occupies a distinct activity tier between the highly potent ganoderic acid K (94.19% inhibition) and less active members of the series [3]. This moderate activity profile is advantageous for experiments requiring partial pathway modulation rather than complete suppression, such as synergy studies with submaximal inhibitor concentrations or investigations of compensatory signaling mechanisms. The established MD2-TLR4-MAPK/NF-κB mechanism [3] further supports its use as a pathway-specific probe.

Hepatoprotection Assays Using H2O2-Induced Oxidative Injury Models

Researchers investigating hepatoprotective mechanisms in oxidative stress models should consider ganoderic acid I as a natural product comparator with activity equivalent to the clinical hepatoprotective agent bicyclol. In H2O2-injured HL-7702 hepatocytes, ganoderic acid I conferred 44% cell survival, marginally exceeding bicyclol's 42% survival rate [4]. This comparable efficacy positions ganoderic acid I as a suitable reference compound for benchmarking novel hepatoprotective agents and for studies examining the relative contributions of antioxidant versus anti-apoptotic mechanisms to cytoprotection. The compound's placement among a characterized series of ganoderic acids with varying hepatoprotective potencies (44-60% survival rates) [4] also enables SAR-driven lead optimization efforts.

Quote Request

Request a Quote for Ganoderic acid I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.